3,4-Difluoro-5-(trifluoromethoxy)toluene

描述

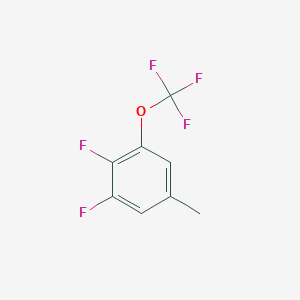

3,4-Difluoro-5-(trifluoromethoxy)toluene is a fluorinated aromatic compound with the molecular formula C₈H₅F₅O and a molecular weight of 212.11 g/mol (calculated). Its structure consists of a toluene backbone (a benzene ring with a methyl group) substituted with two fluorine atoms at the 3- and 4-positions and a trifluoromethoxy (-OCF₃) group at the 5-position. The trifluoromethoxy group contributes to its high electronegativity and metabolic stability, making it of interest in materials science and medicinal chemistry .

属性

CAS 编号 |

1806314-99-7 |

|---|---|

分子式 |

C8H5F5O |

分子量 |

212.12 g/mol |

IUPAC 名称 |

1,2-difluoro-5-methyl-3-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C8H5F5O/c1-4-2-5(9)7(10)6(3-4)14-8(11,12)13/h2-3H,1H3 |

InChI 键 |

OIPVOHMKKPRCIX-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)F)F)OC(F)(F)F |

规范 SMILES |

CC1=CC(=C(C(=C1)F)F)OC(F)(F)F |

产品来源 |

United States |

科学研究应用

Introduction to 3,4-Difluoro-5-(trifluoromethoxy)toluene

This compound (C8H5F5O) is a fluorinated aromatic compound notable for its unique electronic properties and potential applications in various scientific fields. Its structure features two fluorine atoms and a trifluoromethoxy group, which contribute to its reactivity and interactions with biological systems.

Basic Characteristics

- Molecular Formula : C8H5F5O

- Molecular Weight : 224.12 g/mol

- Physical State : Typically a colorless liquid or solid depending on the temperature.

- Solubility : Soluble in organic solvents; limited solubility in water.

Reactivity

The presence of multiple fluorine atoms enhances the compound's electron-withdrawing properties, making it a useful building block in organic synthesis and medicinal chemistry.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various complex organic molecules. Its reactivity allows it to participate in:

- Cross-Coupling Reactions : Particularly in Suzuki-Miyaura coupling, where it can react with aryl halides to form biaryl compounds.

- Fluorination Reactions : The trifluoromethoxy group can be utilized for selective fluorination processes, enhancing the fluorine content of target molecules.

Medicinal Chemistry

The compound has potential applications in drug discovery and development:

- Enzyme Inhibitors : Its ability to form reversible covalent bonds with enzymes makes it a candidate for designing inhibitors targeting specific metabolic pathways.

- Pharmaceutical Development : The trifluoromethoxy group is known to improve the pharmacokinetic properties of drugs, such as bioavailability and metabolic stability. Several FDA-approved drugs contain similar fluorinated motifs, indicating a trend towards their incorporation into therapeutic agents .

Material Science

Due to its unique chemical properties, this compound is explored for:

- Polymer Synthesis : It can be used to create advanced materials with specific thermal and mechanical properties.

- Coatings and Adhesives : The compound's hydrophobic nature makes it suitable for applications requiring water-resistant coatings.

Case Study 1: Synthesis of Fluorinated Compounds

In a study focusing on the synthesis of fluorinated proline derivatives, this compound was utilized as a key starting material. The resulting compounds showed enhanced biological activity against certain cancer cell lines, demonstrating the importance of fluorinated motifs in medicinal chemistry .

Case Study 2: Enzyme Interaction Studies

Research investigating the interaction of fluorinated compounds with proteases revealed that this compound could effectively inhibit enzyme activity at low concentrations. This finding suggests its potential as a lead compound for developing new therapeutic agents targeting metabolic diseases.

相似化合物的比较

Comparison with Structurally Similar Compounds

This section compares 3,4-Difluoro-5-(trifluoromethoxy)toluene with three analogous compounds: a-Bromo-3,5-difluorotoluene , 2,6-Difluoro-4-iodoanisole , and (5R-cis)-Toluene-4-sulfonic acid ester (a Posaconazole intermediate). Key differences in physical properties, substituent effects, and applications are highlighted.

Physical and Chemical Properties

Key Observations :

- Molecular Weight : The trifluoromethoxy group in the target compound increases its molecular weight compared to a-Bromo-3,5-difluorotoluene but remains lighter than iodinated or sulfonated analogs.

- Boiling Point: a-Bromo-3,5-difluorotoluene has a notably low boiling point (65°C), likely due to reduced polarity from the bromine substituent.

- Substituent Effects : The -OCF₃ group enhances electronegativity and lipophilicity compared to -OCH₃ or halogens (Br, I), improving metabolic stability in drug design .

Research Findings and Trends

- Fluorine’s Role : Fluorination increases membrane permeability and resistance to oxidative degradation. For example, trifluoromethoxy groups outperform methoxy in metabolic stability due to stronger C-F bonds .

- Comparative Syntheses : While a-Bromo-3,5-difluorotoluene is synthesized via direct halogenation, the target compound likely requires multi-step reactions involving fluorination and ether formation, as seen in phosphazene syntheses ().

- Drug Intermediate Potential: The Posaconazole intermediate () demonstrates how difluoro-substituted toluenes serve as scaffolds for antifungal agents. The target compound’s -OCF₃ group could similarly act as a pharmacophore in protease inhibitors .

准备方法

Synthesis of 3,4-Difluorobenzaldehyde as a Key Intermediate

A crucial intermediate for the target compound is 3,4-difluorobenzaldehyde, which can be prepared via a Grignard exchange reaction starting from 3,4-difluorobromobenzene. This method has been shown to improve yield and purity significantly by using isopropylmagnesium chloride as the Grignard reagent rather than direct magnesium metal, which can cause excessive byproduct formation due to high reaction temperatures.

- Preparation of isopropylmagnesium chloride in tetrahydrofuran (THF) with magnesium and iodine initiation.

- Addition of 3,4-difluorobromobenzene to the Grignard reagent at controlled low temperatures (0–10 °C).

- Subsequent reaction with N,N-dimethylformamide (DMF) to form the aldehyde.

- Acid quenching, extraction, and distillation to isolate 3,4-difluorobenzaldehyde with yields exceeding 85% and purity above 99.5%.

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Mg, I2, isopropyl chloride, THF | Room temp | - | - |

| 2 | 3,4-Difluorobromobenzene + RMgCl | 0–10 | - | - |

| 3 | DMF addition | 0–10 | >85 | >99.5 |

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group is typically introduced via nucleophilic substitution or via trifluoromethylation of phenol derivatives. Although direct methods for 3,4-Difluoro-5-(trifluoromethoxy)toluene are less documented, analogous strategies involve:

- Conversion of hydroxylated fluorobenzenes to trifluoromethoxy derivatives using trifluoromethylation reagents such as trifluoromethyl iodide or specialized trifluoromethylating agents.

- Metal-free or palladium-catalyzed reactions using trifluoromethyl sources combined with oxygen nucleophiles under controlled conditions.

Preparation of Fluorinated Bromobenzenes as Precursors

Preparation of fluorinated bromobenzenes such as 3,4,5-trifluorobromobenzene is a foundational step for further functionalization. Methods include:

- Halogenation of trifluorobenzenes under controlled conditions to introduce bromine at specific positions.

- Use of dispersing agents and optimized reaction conditions to improve selectivity and yield.

- The Grignard exchange reaction method for preparing 3,4-difluorobenzaldehyde is superior in yield and purity compared to direct magnesium insertion, with careful temperature control being critical to minimize byproducts.

- Attempts to fluorinate or open epoxide intermediates in related difluorinated compounds often suffer from low yields or side reactions, indicating the need for carefully optimized fluorination strategies.

- Metal-free trifluoromethylation strategies provide environmentally friendly and scalable routes to trifluoromethylated aromatics, which could be adapted for trifluoromethoxy group introduction.

| Compound/Intermediate | Preparation Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 3,4-Difluorobenzaldehyde | Grignard exchange + DMF reaction | 3,4-Difluorobromobenzene, iPrMgCl, DMF, THF | >85 | >99.5 | Low temp, avoids byproducts |

| 3,4,5-Trifluorobromobenzene | Halogenation of trifluorobenzene | Controlled bromination conditions | Moderate | High | Precursor for further functionalization |

| Trifluoromethoxy group introduction | Metal-free trifluoromethylation | Trifluoromethyl reagents, hydrazine hydrate, TFBen | Moderate | High | Multi-component reactions, scalable |

常见问题

Q. What are the standard synthetic routes and purification methods for 3,4-Difluoro-5-(trifluoromethoxy)toluene in laboratory settings?

The synthesis typically involves halogenation and trifluoromethoxylation steps. A common approach is coupling fluorinated aromatic precursors via palladium-catalyzed cross-coupling reactions. For example, brominated intermediates (e.g., 4-bromo-2,6-difluoro(trifluoromethoxy)benzene) can react with alkynes or aryl boronic acids in the presence of catalysts like tetrakis(triphenylphosphine)palladium(0) and CuI, under inert atmospheres (e.g., argon) at elevated temperatures (60–80°C) . Purification often employs column chromatography with silica gel and solvents like tetrahydrofuran (THF) or ethyl acetate. Triethylamine is frequently used to neutralize byproducts (e.g., HCl) during synthesis .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : and NMR to confirm fluorine substitution patterns and aromatic proton environments.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- X-ray Crystallography : For solid-state structural elucidation, though this requires high-purity crystals (methods for crystallization are detailed in supplementary protocols of related studies) .

- Thin-Layer Chromatography (TLC) : To monitor reaction progress using silica-coated plates and UV visualization .

Q. What safety protocols are recommended for handling fluorinated aromatic compounds like this compound?

While specific toxicity data for this compound is limited, standard precautions for fluorinated aromatics apply:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.

- Store in inert atmospheres (e.g., argon) due to potential sensitivity to moisture or oxygen.

- Dispose of waste via halogen-specific protocols, as fluorinated byproducts may persist in the environment .

Advanced Research Questions

Q. How do reaction conditions (e.g., acid catalysts, solvents) influence the mechanistic pathways of synthesizing this compound derivatives?

Reaction conditions critically alter product outcomes. For example:

- Acid Catalysts : Trifluoroacetic acid (TFA) favors the formation of dihydro intermediates, while -toluenesulfonic acid (PTSA) in acetonitrile promotes cyclization or rearrangement reactions. DFT calculations can model these pathways, predicting energy barriers for intermediates like pyrylium species .

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution, whereas nonpolar solvents (e.g., toluene) stabilize radical intermediates in photochlorination reactions .

Q. What strategies optimize palladium-catalyzed cross-coupling reactions for introducing trifluoromethoxy groups into aromatic systems?

Key parameters include:

- Catalyst Selection : Pd(PPh) or Pd(OAc) with phosphine ligands for improved stability.

- Copper Additives : CuI enhances oxidative addition rates in Sonogashira couplings.

- Temperature Control : Maintaining 60–80°C balances reaction speed and side-product suppression.

- Substrate Preactivation : Brominated or iodinated precursors yield higher reactivity compared to chlorinated analogs .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel synthetic applications?

Density Functional Theory (DFT) calculates:

- Electrophilic Aromatic Substitution (EAS) : Predicting regioselectivity by mapping Fukui indices for fluorine and trifluoromethoxy groups.

- Transition States : Modeling pathways for trifluoromethoxy group transfer or halogen exchange.

- Solvent Interactions : COSMO-RS simulations to optimize solvent-catalyst compatibility .

Q. What role does this compound play in designing fluorinated polymers or electronic materials?

The compound serves as a precursor for:

- Fluorinated Monomers : Incorporating into polyaryl ethers or polyimides for low dielectric constant materials.

- Liquid Crystals : Derivatives with ethynyl linkages (e.g., BPEB12) exhibit mesogenic properties useful in OLEDs .

- Electron-Deficient Scaffolds : Enhancing charge transport in organic semiconductors via fluorine’s electron-withdrawing effects .

Q. How can researchers design derivatives of this compound for biological activity studies (e.g., antimicrobial or anticancer agents)?

Methodologies include:

- Structure-Activity Relationship (SAR) : Introducing substituents (e.g., sulfonyl, cyano) at the methyl or fluorine positions.

- Click Chemistry : Azide-alkyne cycloaddition to append bioactive moieties (e.g., triazoles).

- In Silico Screening : Docking studies against target proteins (e.g., kinases) to prioritize synthetic targets .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。